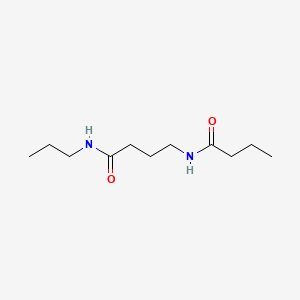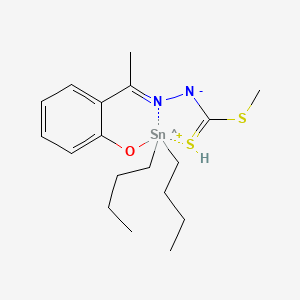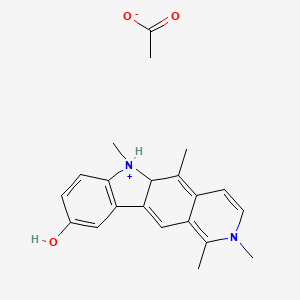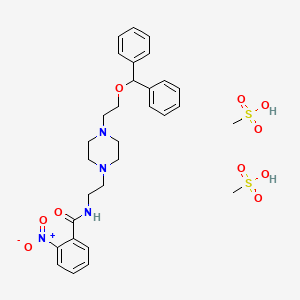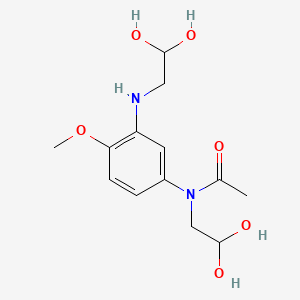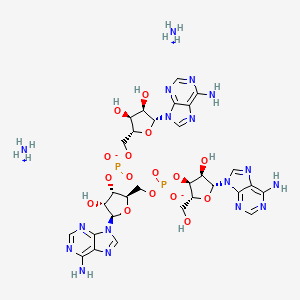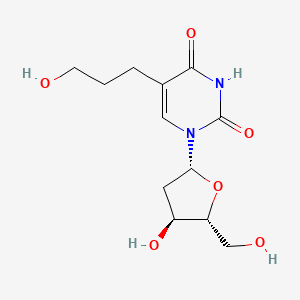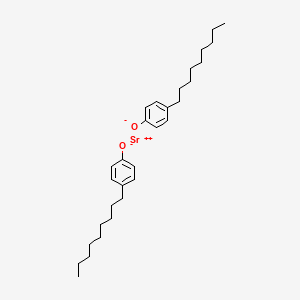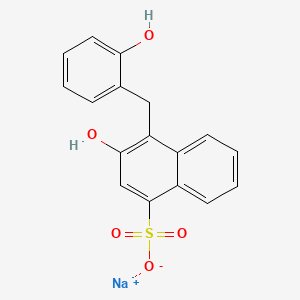
Hexanedioic acid, cyclohexyl hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, cyclohexyl hexyl ester is an organic compound with the molecular formula C18H32O4. It is an ester derivative of hexanedioic acid (also known as adipic acid), where the hydrogen atoms of the carboxyl groups are replaced by cyclohexyl and hexyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioic acid, cyclohexyl hexyl ester can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexanedioic acid with cyclohexanol and hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, cyclohexyl hexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and the corresponding alcohols (cyclohexanol and hexanol) in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to produce different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into different reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Hydrolysis: Hexanedioic acid, cyclohexanol, and hexanol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Reduced forms such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, cyclohexyl hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and other industrial products.
Wirkmechanismus
The mechanism of action of hexanedioic acid, cyclohexyl hexyl ester depends on its specific application. In chemical reactions, it acts as an ester, participating in esterification, hydrolysis, and other reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, cyclohexyl hexyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, dihexyl ester: Similar in structure but with two hexyl groups instead of one cyclohexyl and one hexyl group.
Hexanedioic acid, cyclohexyl ester: Contains only one ester group with a cyclohexyl group.
Hexanedioic acid, hexyl ester: Contains only one ester group with a hexyl group.
The uniqueness of this compound lies in its combination of cyclohexyl and hexyl groups, which imparts distinct chemical and physical properties compared to other esters of hexanedioic acid.
Eigenschaften
CAS-Nummer |
136133-88-5 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
6-O-cyclohexyl 1-O-hexyl hexanedioate |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-10-15-21-17(19)13-8-9-14-18(20)22-16-11-6-5-7-12-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
SXKCDRRSQHPBOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CCCCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


